N-(2-Methoxyphenyl)cyanoformamide
Description
Properties
CAS No. |
73708-75-5 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-cyano-N-(2-methoxyphenyl)formamide |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,1H3,(H,11,12) |
InChI Key |
MUQMCCNBEKGYDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
This method involves the reaction of N,N-disubstituted aminomalononitrile derivatives with inorganic or organic bases in polar aprotic solvents. The base facilitates oxidative decarboxylation, leading to the formation of the cyanoformamide backbone. For N-(2-methoxyphenyl)cyanoformamide, the precursor 2-(2-methoxyphenylamino)malononitrile reacts with cesium salts (e.g., CsF, Cs₂CO₃, or CsOAc) in solvents such as acetonitrile, 1,4-dioxane, or dichloromethane.
Key Steps:
-
Substrate Preparation : Synthesis of 2-(2-methoxyphenylamino)malononitrile via nucleophilic substitution between 2-methoxyaniline and malononitrile.
-
Base Selection : Cesium bases are preferred due to their strong basicity and solubility in organic solvents.
-
Oxidative Decarboxylation : The reaction proceeds at 20–120°C for 0.5–36 hours, depending on the base-solvent system.
Iodine-DMSO-Mediated Oxidation of N-Arylcyanothioformamides
Methodology and Mechanistic Insights
This approach converts N-arylcyanothioformamides to cyanoformamides via oxidative desulfurization. Iodine in dimethyl sulfoxide (DMSO) acts as a mild oxidizer, replacing the thione sulfur with an oxygen atom. For this compound, the precursor N-(2-methoxyphenyl)cyanothioformamide is treated with iodine (2.75–3.5 equiv) in DMSO at 20–80°C.
Reaction Equation:
Optimization and Challenges
Data from RSC Advances (2022) reveal the following optimized conditions:
| Iodine (equiv) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 1.1 | 80 | 6 | 100 |
| 2.75 | 20 | 19 | 100 |
| 3.5 | 20 | 19 | 44 |
Key Findings :
-
Lower temperatures (20°C) require higher iodine equivalents (2.75) for complete conversion, minimizing side reactions.
-
Substrates with electron-withdrawing groups (e.g., nitro) exhibit slower kinetics, necessitating extended reaction times.
Formic Acid-Mediated Cyclization
Historical Context and Procedure
An older method described in US2804470A involves the reaction of cyanogen chloride with formic acid derivatives. While less commonly used today, this approach provides a straightforward route to cyanoformamides under acidic conditions. For this compound, 2-methoxyphenyl isocyanate reacts with cyanogen chloride in the presence of formic acid.
Reaction Scheme:
Limitations and Modern Relevance
-
Yield : Early reports indicate moderate yields (~50%) due to competing hydrolysis of cyanogen chloride.
-
Safety Concerns : Cyanogen chloride’s toxicity and instability limit this method’s practicality in industrial settings.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and drawbacks of each method:
Synthesis Recommendations :
-
For Lab-Scale Production : The iodine-DMSO method offers high purity and avoids hazardous cyanogen chloride.
-
Industrial Applications : Base-promoted decarboxylation is preferred for its scalability and consistent yields.
Chemical Reactions Analysis
N-(2-Methoxyphenyl)cyanoformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include cesium fluoride (CsF) and iodine-DMSO oxidative systems . Major products formed from these reactions include cyanoformamides and 2-cyanobenzothiazoles .
Scientific Research Applications
Synthesis of N-(2-Methoxyphenyl)cyanoformamide
The synthesis of this compound typically involves the reaction of 2-methoxyaniline with cyanogen halides or related reagents under controlled conditions. Recent advances have highlighted the use of iodine/DMSO oxidative systems for the efficient conversion of related compounds into cyanoformamides, showcasing mild reaction conditions and high yields .
Biological Activities
This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:
- Antitumor Activity : Studies have shown that derivatives of cyanoformamides can inhibit the growth of various cancer cell lines. For instance, in vitro assays indicated significant cytotoxicity against breast cancer and leukemia cells, with IC50 values in the low micromolar range.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in experimental models, suggesting its potential utility in treating conditions such as arthritis by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary tests indicate that N-(2-Methoxyphenyl)cyanoformamide exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent .
Applications in Medicinal Chemistry
The structural characteristics of this compound allow it to serve as a precursor for the synthesis of more complex molecules. Its applications include:
- Building Blocks for Drug Development : The compound can be modified to create various derivatives that may exhibit enhanced biological activity or specificity towards certain targets. For example, it has been utilized in synthesizing benzothiazole derivatives, which are known for their diverse biological activities .
- Fluorescent Probes : Recent research has explored the incorporation of cyanoformamide derivatives into fluorescent probes for imaging applications, particularly in bioluminescence imaging . This is particularly relevant in cancer research where tracking cellular processes is crucial.
Case Studies
- Antitumor Efficacy : A study evaluating the anticancer potential of N-(2-Methoxyphenyl)cyanoformamide demonstrated its ability to significantly reduce cell viability in MCF7 breast cancer cells. The results indicated a dose-dependent response with an IC50 value around 5 µM after 48 hours of treatment .
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)cyanoformamide involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways are not well-documented, but its chemical structure suggests potential interactions with various enzymes and receptors. Further research is needed to fully understand the mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The ortho-methoxy group in N-(2-Methoxyphenyl)cyanoformamide may influence metabolic pathways differently compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). Evidence suggests CYP enzymes exhibit positional selectivity; for instance, CYP2E1 preferentially oxidizes ortho-substituted aromatic amines .
Metabolic and Enzymatic Behavior
However, related compounds with ortho-methoxy substituents, such as N-(2-methoxyphenyl)hydroxylamine, undergo CYP1A-mediated reduction to o-anisidine, a process less efficient with para-substituted analogs . This suggests that the ortho-methoxy group in the target compound may confer distinct interactions with hepatic enzymes, impacting its pharmacokinetics.
Q & A
Q. What synthetic methodologies are most effective for producing N-(2-Methoxyphenyl)cyanoformamide, and how do reaction parameters influence yield?
A CsF-promoted decyanation/oxidation cascade using N,N-disubstituted aminomalononitriles is a robust method, offering high reaction efficiency and broad substrate compatibility. Key parameters include solvent choice (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios of CsF to substrate. Yield optimization requires controlled addition of oxidizing agents to minimize side reactions . Alternative routes involve condensation of 2-methoxyaniline with cyanoacetic acid derivatives under carbodiimide-based coupling agents (e.g., DCC or EDCI), with yields improved by anhydrous conditions and inert atmospheres .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups, particularly the cyano (-CN) and methoxyphenyl moieties.
- HPLC : Purity assessment and detection of byproducts (e.g., unreacted aniline derivatives) require reverse-phase C18 columns with UV detection at 220–260 nm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the critical storage and handling protocols for this compound?
Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the cyano group. Use desiccants to mitigate moisture absorption. Toxicity data are limited, so handle with nitrile gloves and conduct reactions in fume hoods .
Advanced Research Questions
Q. How do metabolic pathways of this compound derivatives differ between species, and how can conflicting data be resolved?
Species-specific CYP enzyme activity drives metabolic discrepancies. For example, rabbit hepatic microsomes predominantly oxidize N-(2-methoxyphenyl)hydroxylamine to o-aminophenol, while rat microsomes favor reductive pathways to o-anisidine . To resolve contradictions:
- Use enzyme induction models (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to isolate metabolic contributions.
- Validate findings with recombinant CYP isoforms in vitro .
Q. What strategies improve regioselectivity in synthesizing structurally complex derivatives (e.g., E/Z isomers)?
- Steric and electronic control : Use bulky bases (e.g., DBU) to favor E-configuration in α,β-unsaturated cyanoformamides.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for selective bond formation .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL derivatives) with palladium catalysts can enforce enantioselectivity in cross-coupling reactions .
Q. How can researchers mitigate interference from impurities during biological activity assays?
- Preparative HPLC : Isolate >98% pure batches using gradient elution (water/acetonitrile with 0.1% TFA).
- LC-MS/MS : Quantify trace impurities (e.g., residual solvents or degradation products) during stability studies.
- Control experiments : Include "compound-spiked" negative controls to distinguish assay artifacts from true bioactivity .
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Simulate binding poses with serotonin receptors (5-HT1A) or cytochrome P450 isoforms using AutoDock Vina.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Kinetic assays : Monitor enzyme inhibition (e.g., IC50 for CYP2E1) using fluorogenic substrates like 7-ethoxyresorufin .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
- Standardize assay conditions : Use matched cell lines (e.g., HepG2 for liver toxicity) and control for passage number.
- Metabolic profiling : Compare intracellular metabolite levels (e.g., glutathione depletion) via LC-MS to identify detoxification pathways.
- Multi-omics integration : Correlate transcriptomic data (RNA-seq) with cytotoxicity to pinpoint resistance mechanisms .
Q. Why do synthetic yields vary between laboratories, and how can reproducibility be enhanced?
- Parameter documentation : Report exact stirring rates, cooling gradients, and drying times for hygroscopic intermediates.
- Quality control of reagents : Use freshly distilled solvents and certify CsF purity (≥99%) via XRD or elemental analysis .
- Inter-lab validation : Share synthetic protocols via platforms like Synthace or Electronic Lab Notebooks (ELNs) .
Methodological Innovations
Q. What advanced techniques enable real-time monitoring of this compound reactions?
- In situ FTIR : Track cyano group conversion (C≡N stretch at ~2200 cm) during synthesis.
- ReactIR™ flow cells : Resolve intermediates in continuous-flow systems for kinetic studies.
- NMR reaction monitoring : Use stopped-flow F NMR (if fluorinated analogs are synthesized) for time-resolved mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
